
Tamoxifen-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen-13C6 is a labeled form of tamoxifen, a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The “13C6” label indicates that six carbon atoms in the tamoxifen molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen-13C6 involves the incorporation of carbon-13 labeled benzene rings into the tamoxifen structure. The general synthetic route includes the following steps:
Preparation of Carbon-13 Labeled Benzene: Benzene rings labeled with carbon-13 are synthesized using carbon-13 labeled precursors.
Formation of Stilbene Derivative: The labeled benzene is reacted with appropriate reagents to form a stilbene derivative.
Conversion to this compound: The stilbene derivative undergoes further reactions, including Grignard reactions and subsequent functional group modifications, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Carbon-13 Labeled Precursors: Large-scale synthesis of carbon-13 labeled benzene and other intermediates.
Optimization of Reaction Conditions: Industrial reactors and optimized conditions are used to maximize yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure isotopic purity and chemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
Tamoxifen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
4-Hydroxythis compound: Formed through oxidation.
N-Desmethylthis compound: Another oxidation product.
Tamoxifen Alcohol Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Tamoxifen-13C6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Applications include:
Pharmacokinetics and Metabolism Studies: Used to study the absorption, distribution, metabolism, and excretion of tamoxifen in biological systems.
Mechanistic Studies: Helps in understanding the molecular mechanisms of tamoxifen action in cancer cells.
Drug Interaction Studies: Used to investigate interactions between tamoxifen and other drugs.
Environmental Studies: Employed in tracing the environmental fate and transport of tamoxifen.
Wirkmechanismus
Tamoxifen-13C6 exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to:
Decrease in Tumor Growth Factor Alpha: Reduces the proliferation of estrogen receptor-positive breast cancer cells.
Increase in Sex Hormone Binding Globulin: Limits the availability of free estrogen in the bloodstream.
Inhibition of Aromatase: Some metabolites of this compound inhibit aromatase, reducing estrogen synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endoxifen: A potent metabolite of tamoxifen with similar antiestrogenic effects.
Raloxifene: Another selective estrogen receptor modulator used in osteoporosis and breast cancer prevention.
Clomiphene: Used in fertility treatments, with partial estrogen agonist and antagonist properties.
Uniqueness of Tamoxifen-13C6
This compound is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics, metabolism, and interactions. This makes it an invaluable tool in both clinical and environmental research.
Eigenschaften
CAS-Nummer |
1346606-38-9 |
|---|---|
Molekularformel |
C26H29NO |
Molekulargewicht |
377.478 |
IUPAC-Name |
2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI-Schlüssel |
NKANXQFJJICGDU-JTAPQUQISA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Synonyme |
(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


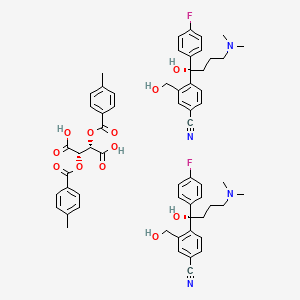
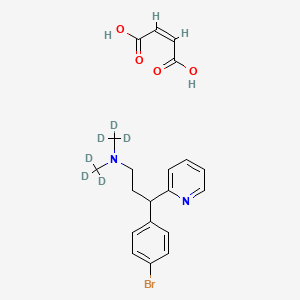
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
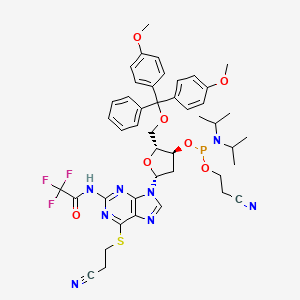
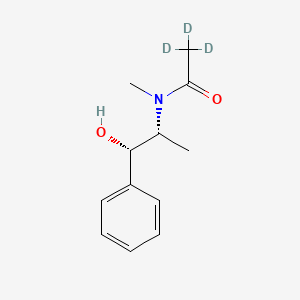
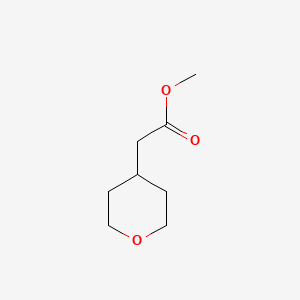

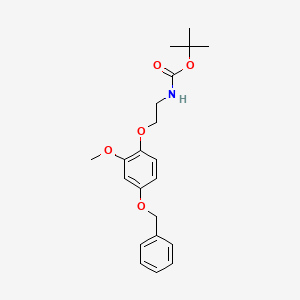
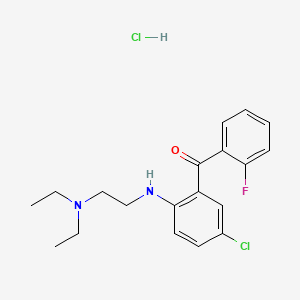
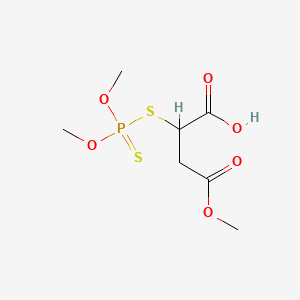
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
